2-Methyl-6-phenylpyrimidin-4-ol
Overview
Description
2-Methyl-6-phenylpyrimidin-4-ol is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and dihydropyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-6-phenylpyrimidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Hydroxy-2-methyl-6-phenylpyrimidine
- 2-Methyl-6-phenyl-4-pyrimidinol
- 2-Methyl-6-phenyl-3H-pyrimidin-4-one
Comparison: Compared to these similar compounds, 2-Methyl-6-phenylpyrimidin-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity .
Biological Activity
2-Methyl-6-phenylpyrimidin-4-ol is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and potential applications in medicine and industry, supported by recent research findings and data.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been shown to possess inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL for certain pathogens . This suggests its potential utility in developing new antimicrobial agents.
Antiviral Effects
In addition to its antibacterial properties, the compound has demonstrated antiviral activity. Studies have indicated that derivatives of pyrimidine compounds can inhibit viral replication, making them candidates for further exploration in antiviral drug development.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in the inflammatory process by catalyzing the production of pro-inflammatory mediators. Inhibition of these pathways results in decreased levels of prostaglandins and leukotrienes, which are responsible for inflammation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. The compound has shown cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma, with an IC50 value of 53.02 µM . Its mechanism appears to involve the induction of apoptosis in cancer cells, providing a promising avenue for therapeutic development.
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses, particularly COX and LOX.
- Cell Signaling Pathways : It modulates several signaling pathways related to inflammation and cellular proliferation, including the IL-6/STAT3 pathway .
- Interaction with Cellular Targets : The compound may also interact with various cellular receptors and proteins that regulate cell survival and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | MIC = 16 µg/mL | COX inhibition | IC50 = 53.02 µM |
4-Hydroxy-2-methyl-6-phenylpyrimidine | Not specified | Moderate | Not specified |
6-Methyl-2-phenylpyrimidin-4-one | Moderate | Low | Not specified |
This table illustrates how this compound stands out due to its robust biological activities compared to similar compounds.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A recent investigation demonstrated that derivatives of pyrimidine compounds exhibited significant antimicrobial effects against resistant bacterial strains, reinforcing the potential application of this compound in treating infections caused by multidrug-resistant organisms .
- Cancer Research : In vitro studies on gastric adenocarcinoma cells revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways . This positions it as a candidate for further development in cancer therapeutics.
- Inflammation Models : Animal models treated with this compound showed significant reductions in inflammation markers when subjected to carrageenan-induced paw edema tests, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-methyl-4-phenyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDRCIOAPLVRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345385 | |
Record name | 2-Methyl-6-phenylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62260-39-3 | |
Record name | 2-Methyl-6-phenylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-6-PHENYL-4-PYRIMIDINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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